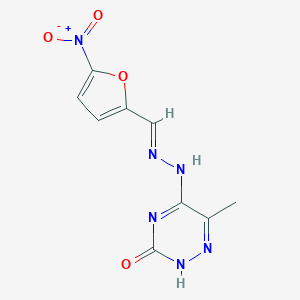![molecular formula C19H13ClN2O7S2 B241289 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid, also known as CNPS-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Additionally, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been shown to bind to heavy metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid can modulate the expression of various genes and proteins that are involved in inflammation and tumor growth. Additionally, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor properties. In agriculture, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been shown to enhance the uptake of nutrients by plants and improve their resistance to stress factors.
实验室实验的优点和局限性
One of the main advantages of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is its versatility, as it can be used in various fields and applications. Additionally, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for lab experiments. However, one of the limitations of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid and its potential applications in medicine, agriculture, and environmental science. Finally, the development of new derivatives and analogs of 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid may lead to the discovery of more potent and selective compounds with improved properties.
合成方法
3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitroaniline with 2-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting compound with 2-hydroxy-1-naphthaldehyde and L-cysteine. The final product is obtained by the addition of sodium hydroxide to the reaction mixture.
科学研究应用
3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, 3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid has been found to enhance plant growth and improve crop yield, while in environmental science, it has been used as a fluorescent probe for the detection of heavy metal ions in water.
属性
分子式 |
C19H13ClN2O7S2 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC 名称 |
3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C19H13ClN2O7S2/c20-14-6-5-11(9-16(14)22(26)27)31(28,29)21-15-10-17(30-8-7-18(23)24)19(25)13-4-2-1-3-12(13)15/h1-6,9-10H,7-8H2,(H,23,24)/b21-15- |
InChI 键 |
LSDHWPCKFATJKO-QNGOZBTKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C=C(C2=O)SCCC(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=C(C2=O)SCCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=C(C2=O)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)


![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)

![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)

